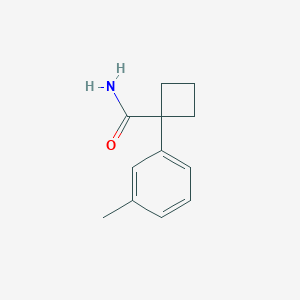

1-(3-Methylphenyl)cyclobutanecarboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-(3-methylphenyl)cyclobutane-1-carboxamide |

InChI |

InChI=1S/C12H15NO/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H2,13,14) |

InChI Key |

AHYUWVMMHYSLDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCC2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methylphenyl Cyclobutanecarboxamide and Analogues

Historical Context of Cyclobutanecarboxamide (B75595) Synthesis Strategies

The construction of the cyclobutane (B1203170) ring, a strained four-membered carbocycle, has historically presented a significant challenge to synthetic chemists. Early and foundational methods for creating the cyclobutane framework often relied on [2+2] cycloaddition reactions. These reactions, typically photochemically induced, involve the union of two olefinic components to form the cyclobutane ring. While powerful, these methods can sometimes lack regioselectivity and stereocontrol, particularly in intermolecular reactions.

Over the decades, synthetic strategies have evolved to offer greater control and versatility. The development of metal-catalyzed cycloadditions provided milder reaction conditions and improved selectivity. Furthermore, alternative approaches such as ring-closing metathesis and the functionalization of pre-existing cyclobutane cores have become increasingly prevalent. The synthesis of cyclobutanecarboxamides, in particular, has benefited from the broader advancements in both cyclobutane synthesis and amide bond formation techniques.

Targeted Synthetic Routes for 1-(3-Methylphenyl)cyclobutanecarboxamide

The synthesis of the target molecule, this compound, can be logically dissected into three key stages: the formation of the cyclobutane ring system, the introduction of the 3-methylphenyl group, and the final elaboration to the carboxamide.

Formation of the Cyclobutane Ring System

The construction of the 1-substituted cyclobutane core is a critical step. A common and effective strategy involves the use of 1,3-dihalopropanes as starting materials. For instance, the reaction of a malonic ester derivative with a 1,3-dihalopropane in the presence of a base can lead to the formation of a cyclobutanedicarboxylic ester, which can then be further manipulated.

Another prevalent method is the [2+2] cycloaddition. While direct cycloaddition to form a 1-arylcyclobutane can be challenging, the cycloaddition of a ketene (B1206846) or a ketene equivalent with an appropriate alkene followed by further functionalization represents a viable pathway.

Introduction and Functionalization of the 3-Methylphenyl Moiety

The introduction of the 3-methylphenyl (m-tolyl) group is typically achieved through nucleophilic addition or cross-coupling reactions. A plausible route commences with a cyclobutanone (B123998) derivative. The Grignard reagent, 3-methylphenylmagnesium bromide, can be added to cyclobutanone to yield 1-(3-methylphenyl)cyclobutanol. This tertiary alcohol is a key intermediate for subsequent functionalization.

Alternatively, modern cross-coupling methodologies, such as the Suzuki or Negishi coupling, can be employed. These reactions would involve the coupling of a cyclobutane-based organometallic species with a 3-methylphenyl halide or vice versa.

A key precursor for the synthesis of this compound is 1-(3-methylphenyl)cyclobutanecarbonitrile. This nitrile can be synthesized from 1-(3-methylphenyl)cyclobutanol through a substitution reaction, for example, by treatment with a cyanide source under acidic conditions.

Amide Bond Formation Methodologies

The final step in the synthesis of this compound is the formation of the amide bond. There are two primary approaches to this transformation, starting from either the corresponding carboxylic acid or the nitrile.

From 1-(3-Methylphenyl)cyclobutanecarboxylic Acid:

The hydrolysis of 1-(3-methylphenyl)cyclobutanecarbonitrile under acidic or basic conditions yields 1-(3-methylphenyl)cyclobutanecarboxylic acid. This carboxylic acid can then be converted to the desired amide. Standard amide coupling protocols can be employed, which typically involve the activation of the carboxylic acid. Common activating agents include thionyl chloride to form the acid chloride, or carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The activated carboxylic acid derivative is then reacted with ammonia (B1221849) or an ammonia equivalent to furnish the primary amide.

From 1-(3-Methylphenyl)cyclobutanecarbonitrile:

Direct conversion of the nitrile to the amide is also a feasible route. This is often achieved through partial hydrolysis under controlled acidic or basic conditions. For instance, treatment of the nitrile with an acid in the presence of water can lead to the formation of the primary amide. libretexts.orgchemguide.co.uk

Another powerful method for the direct conversion of a nitrile to an amide is the Ritter reaction. This reaction involves the treatment of a substrate that can form a stable carbocation, such as a tertiary alcohol, with a nitrile in the presence of a strong acid. In the context of this compound synthesis, 1-(3-methylphenyl)cyclobutanol could potentially react with a cyanide source in a one-pot process to yield the target amide.

Preparation of Structurally Related Cyclobutanecarboxamide Derivatives

The synthetic strategies outlined above can be adapted to produce a variety of structurally related cyclobutanecarboxamide derivatives, including those with substitutions on the amide nitrogen.

Synthesis of N-Substituted Cyclobutanecarboxamides

The synthesis of N-substituted cyclobutanecarboxamides can be readily achieved by modifying the final amidation step. Instead of using ammonia, a primary or secondary amine can be employed to react with the activated 1-(3-methylphenyl)cyclobutanecarboxylic acid.

For example, the reaction of 1-(3-methylphenyl)cyclobutanecarbonyl chloride with a primary amine (R-NH2) or a secondary amine (R2NH) in the presence of a base would yield the corresponding N-alkyl or N,N-dialkyl-1-(3-methylphenyl)cyclobutanecarboxamide. A wide array of amines can be utilized in this reaction, allowing for the synthesis of a diverse library of N-substituted derivatives.

The table below illustrates the reactants and expected products for the synthesis of various N-substituted analogs.

| Carboxylic Acid Derivative | Amine | Product |

| 1-(3-Methylphenyl)cyclobutanecarbonyl chloride | Methylamine | N-Methyl-1-(3-methylphenyl)cyclobutanecarboxamide |

| 1-(3-Methylphenyl)cyclobutanecarbonyl chloride | Diethylamine | N,N-Diethyl-1-(3-methylphenyl)cyclobutanecarboxamide |

| 1-(3-Methylphenyl)cyclobutanecarbonyl chloride | Aniline | N-Phenyl-1-(3-methylphenyl)cyclobutanecarboxamide |

Aromatic Ring Modifications and Substituent Effects

The electronic nature and position of substituents on the aromatic ring of 1-arylcyclobutanecarboxamides can significantly influence the efficiency of their synthesis. Studies on analogous systems, such as 1-phenylcyclopropane carboxamide derivatives, have demonstrated that the presence of electron-donating groups on the phenyl ring generally leads to higher yields. nih.gov

For instance, in the cyclopropanation of 2-phenylacetonitrile (B1602554) derivatives, which is a related reaction for forming a small ring attached to a phenyl group, the presence of a methyl or methoxy (B1213986) group on the phenyl ring resulted in good to excellent yields (86-90%). nih.gov Conversely, the introduction of electron-withdrawing groups like fluoro or chloro atoms on the phenyl ring led to a decrease in reaction yields (35-70%). nih.gov This suggests that for the synthesis of this compound, the electron-donating nature of the methyl group at the meta position is expected to have a favorable impact on the reaction yield compared to unsubstituted or electron-deficient analogs.

The following table summarizes the observed substituent effects on the yield of a related cyclopropanation reaction, which can be extrapolated to understand the potential effects on the synthesis of 1-arylcyclobutanecarboxamides.

Table 1: Effect of Aromatic Substituents on the Yield of 1-Arylcyclopropane Acetonitrile (B52724) Synthesis

| Substituent on Phenyl Ring | Yield (%) |

|---|---|

| H | 75 |

| 4-Methyl | 90 |

| 4-Methoxy | 86 |

| 4-Fluoro | 70 |

| 4-Chloro | 65 |

| 3-Bromo | 68 |

Data sourced from a study on the synthesis of 1-phenylcyclopropane acetonitrile derivatives and is presented here as a predictive model for the synthesis of analogous cyclobutane structures. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

The creation of a stereocenter at the C1 position of the cyclobutane ring in this compound is a key consideration for the development of enantiomerically pure compounds. This can be achieved through either stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer. One potential strategy involves the use of chiral auxiliaries. For instance, C2-symmetric chiral pyrrolidine (B122466) amides can form keteniminium salts that undergo thermal [2+2] cycloadditions with excellent stereoselectivities. organic-chemistry.org Another approach is the use of chiral catalysts. For example, a chiral Brønsted acid catalyst can promote the photocycloaddition of bicyclo[1.1.0]butanes (BCBs) to provide chiral products. acs.org Furthermore, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl halides offer a promising route for the synthesis of enantioenriched four-membered-ring molecules. organic-chemistry.org

Chiral Resolution Techniques:

Alternatively, a racemic mixture of this compound can be separated into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. acs.orgopenmedicinalchemistryjournal.com Polysaccharide-based CSPs are particularly common and effective for the resolution of a wide range of racemic compounds. openmedicinalchemistryjournal.com The choice of the specific chiral column and the mobile phase composition are critical for achieving successful separation.

Contemporary Approaches in Green Chemistry for Cyclobutanecarboxamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. nih.gov In the context of synthesizing this compound, several green chemistry strategies can be considered.

One key area is the use of safer and more environmentally benign solvents. While many organic reactions rely on traditional organic solvents, the use of water as a solvent is highly attractive from a green chemistry perspective. nih.gov

Another important aspect is the development of catalytic reactions that are both efficient and recyclable. For instance, palladium nanoparticles supported on metal-organic frameworks (MOFs) have been used for aminocarbonylation reactions, offering high yields and the potential for catalyst recycling with minimal metal leaching. researchgate.net The use of chloroform (B151607) as a carbon monoxide source in palladium-catalyzed aminocarbonylations has also been explored as an alternative to using toxic and flammable CO gas directly. nih.gov

Reaction Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be systematically varied to enhance the efficiency of the synthesis.

In palladium-catalyzed reactions, the choice of ligand can have a profound effect on the outcome. For example, in the palladium-catalyzed aminocarbonylation of 1,3-dienes, the use of specific phosphine (B1218219) ligands was found to be critical for achieving high selectivity and yields of the desired β,γ-unsaturated amides. nih.gov

Reaction parameters such as temperature, pressure, and reaction time also play a significant role. In the synthesis of 1-phenylcyclopropane derivatives, it was observed that the reaction temperature had a notable impact on the yield, with optimal results obtained at 60 °C compared to higher temperatures. nih.gov

For palladium-catalyzed aminocarbonylation reactions, the pressure of carbon monoxide can be a key variable to optimize. Mechanistic studies on the aminocarbonylation of aryl chlorides have provided insights into the rate-limiting steps of the catalytic cycle, which can guide the optimization of reaction conditions. acs.org For instance, understanding the mechanism of oxidative addition of the aryl halide to the palladium(0) complex can help in selecting the appropriate catalyst system and reaction parameters to facilitate this crucial step. acs.org

Advanced Spectroscopic and Analytical Characterization of 1 3 Methylphenyl Cyclobutanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete and unambiguous assignment of the molecular skeleton can be achieved.

The ¹H NMR spectrum of 1-(3-Methylphenyl)cyclobutanecarboxamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the coupling constants (J) provide information about the connectivity of adjacent protons. ubc.caresearchgate.net

The aromatic region is expected to show complex multiplets for the four protons on the 3-methylphenyl ring. The proton ortho to the amide substituent and meta to the methyl group is anticipated to appear at the lowest field due to the deshielding effect of the amide group. The other aromatic protons will resonate at slightly higher fields. The methyl group on the aromatic ring would appear as a sharp singlet, typically in the range of 2.3-2.5 ppm.

The cyclobutane (B1203170) protons will present as a set of complex multiplets in the aliphatic region of the spectrum. Due to the rigidity of the four-membered ring, these protons are diastereotopic and will exhibit complex spin-spin coupling patterns. organicchemistrydata.org The protons on the carbon adjacent to the amide-bearing quaternary carbon are expected to be shifted downfield compared to the other cyclobutane protons. The amide (N-H) proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.0 - 7.5 | m | - |

| Amide N-H | 7.5 - 8.5 | br s | - |

| Cyclobutane CH₂ | 1.8 - 2.6 | m | - |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. ucl.ac.uk The spectrum of this compound is predicted to show a total of 12 distinct signals, corresponding to the 12 unique carbon atoms in the structure.

The carbonyl carbon of the amide group is expected to be the most deshielded, appearing at the lowest field (typically 170-180 ppm). The quaternary carbon of the cyclobutane ring, bonded to the amide group and the aromatic ring, will also be significantly downfield. The aromatic carbons will resonate in the typical range of 120-140 ppm, with the carbon bearing the methyl group and the carbon attached to the amide showing distinct shifts. The methyl carbon will appear at a high field, around 20-25 ppm. The three methylene (B1212753) carbons of the cyclobutane ring are expected to have chemical shifts in the range of 15-40 ppm. spectrabase.comorganicchemistrydata.orgspectrabase.com

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~175 |

| Aromatic C (ipso to amide) | ~138 |

| Aromatic C (ipso to methyl) | ~138 |

| Aromatic CH | 120 - 130 |

| Cyclobutane C (quaternary) | ~50 |

| Cyclobutane CH₂ | 15 - 35 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. It would be instrumental in tracing the connectivity of the protons within the cyclobutane ring and identifying the coupling relationships between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the cyclobutane and aromatic CH and CH₂ signals in the ¹³C NMR spectrum based on their corresponding proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It would provide valuable information about the three-dimensional structure and conformation of the molecule, for instance, by showing spatial proximity between the protons of the cyclobutane ring and the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com

The IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad absorption band is anticipated in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the cyclobutane and methyl groups will appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band is predicted in the range of 1630-1680 cm⁻¹, which is characteristic of the carbonyl stretching vibration in a secondary amide. This is often referred to as the Amide I band.

N-H Bend (Amide II band): Another characteristic amide band, the Amide II band, resulting from N-H bending and C-N stretching vibrations, is expected to appear around 1510-1570 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to one or more medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amide group is expected in the region of 1200-1350 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium-Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions. libretexts.orgmiamioh.edu

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation pattern will be characteristic of its structure, with cleavage occurring at the weakest bonds and leading to the formation of stable carbocations and radicals.

Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclobutane ring is a likely fragmentation pathway, leading to the formation of a resonance-stabilized acylium ion and a cyclobutyl radical. Another alpha-cleavage could involve the loss of the cyclobutyl group to form an ion corresponding to the 3-methylphenyl isocyanate radical cation.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, related hydrogen rearrangement reactions might occur.

Cleavage of the Cyclobutane Ring: The cyclobutane ring can undergo fragmentation, typically losing ethene (28 Da) or other small neutral molecules. thieme-connect.deresearchgate.net

Loss of Amide Group: Fragmentation involving the amide group could lead to the loss of CONH₂ (44 Da) or related fragments.

Benzylic Cleavage: The ion corresponding to the 3-methylphenyl group can undergo further fragmentation, such as the formation of a tropylium (B1234903) ion.

Predicted Key Mass Spectral Fragments

| m/z Value | Predicted Fragment Identity |

|---|---|

| [M]⁺˙ | Molecular Ion |

| [M - C₄H₇]⁺ | Loss of cyclobutyl radical |

| [C₇H₇]⁺ | Tropylium ion |

Note: The relative abundance of these fragments would depend on the ionization energy.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. mdpi.com

For this compound, the Raman spectrum would provide valuable information, especially for:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the aromatic ring, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum. The C=C stretching vibrations of the aromatic ring will also be prominent.

C-C Bonds: The C-C single bonds of the cyclobutane ring and the bond connecting the ring to the aromatic system will show characteristic Raman signals.

C=O Group: The carbonyl group will also have a Raman signal, though it is typically weaker than in the IR spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. The absorption of UV or visible light by this compound is dominated by the chromophores present in its structure: the substituted benzene (B151609) ring (3-methylphenyl group) and the amide functional group (-CONH2).

The aromatic ring is the principal chromophore and is expected to exhibit characteristic absorption bands due to π → π* transitions. For benzene and its simple alkyl derivatives, two main absorption bands are typically observed. The more intense E2-band, appearing around 200-210 nm, and the less intense B-band, which shows fine structure and appears in the 250-270 nm region. The presence of the methyl and cyclobutanecarboxamide (B75595) substituents on the phenyl ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands.

The amide group also contributes to the UV spectrum. It contains a carbonyl group (C=O) and a nitrogen atom with a lone pair of electrons. This allows for an n → π* transition, which is typically weak (low molar absorptivity) and can sometimes be obscured by the much stronger π → π* absorptions of the aromatic ring. This transition is expected to appear at a longer wavelength than the main aromatic bands.

Theoretical and experimental studies on similar aromatic amides and related compounds confirm these general absorption patterns. researchgate.netscience-softcon.descience-softcon.de The solvent used for analysis can also influence the position and intensity of these absorption maxima, particularly for the n → π* transition, due to solvent-solute interactions.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Expected Wavelength (λmax) Range (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Chromophore |

|---|---|---|---|

| π → π* (E2-band) | 205 - 220 | 7,000 - 10,000 | 3-Methylphenyl ring |

| π → π* (B-band) | 255 - 275 | 200 - 500 | 3-Methylphenyl ring |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for such analyses.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of thermally stable and volatile compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. The selection of the stationary phase is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would be a logical starting point.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the purity determination of a broad range of organic compounds, including aromatic amides. A reversed-phase HPLC method is generally the preferred approach for a molecule of this polarity.

A typical HPLC system for analyzing this compound would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. An isocratic elution (constant mobile phase composition) might be sufficient for a simple purity check, while a gradient elution (where the organic solvent concentration is increased over time) would be more effective for separating a complex mixture of impurities. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., near the λmax of the E2 or B-band).

Table 2: General Parameters for Chromatographic Analysis of this compound

| Technique | Parameter | Typical Conditions |

|---|---|---|

| Gas Chromatography (GC) | Column Type | Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | e.g., 100°C to 280°C at 10°C/min | |

| Detector | Flame Ionization Detector (FID) | |

| High-Performance Liquid Chromatography (HPLC) | Column Type | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |

| Flow Rate | 1.0 mL/min |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-ethyl-N-(3-methylphenyl)cyclobutanecarboxamide |

| Benzene |

| Acetonitrile |

| Methanol |

| Formic Acid |

Computational Chemistry and Theoretical Studies of 1 3 Methylphenyl Cyclobutanecarboxamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. dntb.gov.ua For 1-(3-Methylphenyl)cyclobutanecarboxamide, DFT is employed to determine its most stable three-dimensional structure, a process known as geometric optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform the calculations. nih.govnih.gov The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies of the molecule. researchgate.netresearchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated infrared (IR) spectrum with experimental data is a standard method for confirming the structure of a synthesized compound. researchgate.net

Below is a table of predicted vibrational frequencies for key functional groups in this compound, based on typical values obtained from DFT calculations on similar organic molecules.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | ~3400 - 3500 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

| C-H (Aliphatic) | Stretching | ~2850 - 3000 |

| C=O (Amide I) | Stretching | ~1680 - 1720 |

| N-H (Amide II) | Bending | ~1550 - 1600 |

| C=C (Aromatic) | Stretching | ~1450 - 1600 |

This interactive table allows sorting by functional group, vibrational mode, or wavenumber.

Beyond DFT, other quantum mechanical methods are used to compute molecular descriptors. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results but are computationally expensive.

Conversely, semi-empirical methods, such as AM1 or PM6, use parameters derived from experimental data to simplify calculations. researchgate.netscispace.com These methods are much faster and are suitable for calculating properties of large molecules or for high-throughput screening.

These methods can be used to calculate a range of molecular descriptors that quantify the electronic properties and reactivity of this compound. Key descriptors include ionization potential, electron affinity, and dipole moment.

| Molecular Descriptor | Description | Predicted Significance for the Compound |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Indicates the molecule's ability to act as an electron donor. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Indicates the molecule's ability to act as an electron acceptor. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Relates to the stability and reactivity of the molecule. researchgate.net |

| Electronegativity (χ) | The power of the molecule to attract electrons to itself. | A fundamental property influencing bonding and reactivity. researchgate.net |

This interactive table provides descriptions and significance for key molecular descriptors.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclobutane (B1203170) ring and the rotation around the single bonds mean that this compound can exist in multiple conformations. libretexts.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved by systematically rotating key bonds (e.g., the bond connecting the cyclobutane and phenyl rings) and calculating the energy at each step.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal how the compound flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. researchgate.netresearchgate.net These simulations are crucial for understanding the stability of different conformations and the pathways of conformational change. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is calculated using the results from quantum chemical methods like DFT. The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen. These areas are susceptible to electrophilic attack. nih.gov

Blue: Regions of low electron density and positive electrostatic potential, often located around hydrogen atoms bonded to electronegative atoms. These sites are favorable for nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen of the amide group, identifying it as a primary site for hydrogen bond acceptance. Positive potential (blue) would be concentrated on the amide hydrogens, marking them as hydrogen bond donor sites. The aromatic ring would show a nuanced potential distribution, influencing its interaction with other molecules. researchgate.net

Characterization of Intramolecular and Intermolecular Non-covalent Interactions

Non-covalent interactions are critical in determining the three-dimensional structure of molecules and how they interact with each other. nih.govmdpi.commhmedical.com For this compound, several types of non-covalent interactions are significant:

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (-NH₂) and acceptor (C=O). In the solid state or in solution, these groups can form intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates.

π-π Stacking: The 3-methylphenyl group can engage in π-π stacking interactions with other aromatic rings. These interactions, where the electron-rich π systems overlap, are important in crystal packing and in binding to biological targets. mdpi.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can then be compared with experimental results for structural verification. nih.gov

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The calculated values are often in good agreement with experimental spectra, aiding in the assignment of peaks to specific atoms within the molecule.

IR Band Assignments: As mentioned in section 4.1.1, the calculation of vibrational frequencies allows for the assignment of bands in an experimental IR spectrum. researchgate.net For example, the strong absorption band around 1700 cm⁻¹ can be confidently assigned to the C=O stretching vibration of the amide group.

A table of predicted ¹H NMR chemical shifts for this compound is presented below, based on computational predictions for similar molecular environments.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide (N-H) | 7.5 - 8.5 | Broad Singlet |

| Aromatic (C-H) | 7.0 - 7.4 | Multiplet |

| Cyclobutane (C-H) | 1.8 - 2.8 | Multiplet |

| Methyl (Ar-CH₃) | 2.3 - 2.5 | Singlet |

This interactive table shows predicted chemical shifts for different proton types.

Solid State Structure and Crystal Engineering of 1 3 Methylphenyl Cyclobutanecarboxamide

X-ray Crystallography for Single Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides unequivocal data on bond lengths, bond angles, and the conformational geometry of the molecule, as well as how molecules pack together through various intermolecular interactions. researchgate.netmdpi.com Although specific crystallographic data for 1-(3-Methylphenyl)cyclobutanecarboxamide is not available in foundational databases, the methodology for its characterization is well-established.

The initial output of a successful SCXRD experiment is the determination of the unit cell—the smallest repeating unit of a crystal lattice. This is defined by its axial lengths (a, b, c) and inter-axial angles (α, β, γ). These parameters, along with the crystal's inherent symmetry, classify the crystal into one of seven crystal systems (e.g., monoclinic, orthorhombic). The internal symmetry of the unit cell is described by one of 230 space groups. nist.gov

For organic molecules like carboxamide derivatives, a large percentage crystallize in a few common space groups, with the monoclinic space group P2₁/c being the most frequent. nist.govresearchgate.net This is due to its efficiency in packing molecules of low symmetry. A hypothetical data table for this compound, if crystallized and analyzed, would resemble the following:

Table 1: Example Crystallographic Data for a Carboxamide Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₂H₁₅NO |

| Formula Weight | 189.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.514(2) |

| b (Å) | 5.403(5) |

| c (Å) | 21.233(3) |

| β (°) | 94.597(4) |

| Volume (ų) | 1429.8(1) |

| Z (molecules/unit cell) | 4 |

Note: Data presented is illustrative and based on a related structure, as specific data for this compound is not publicly available. researchgate.net

The stability of a crystal lattice is derived from a network of non-covalent intermolecular interactions. In this compound, the primary amide group (-CONH₂) is a powerful hydrogen bond donor (N-H) and acceptor (C=O). This functionality typically leads to the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons. researchgate.net The most common synthon for primary amides is the catemer, forming chains, or the dimer, which creates a centrosymmetric pair with an R²₂(8) graph set notation. mdpi.com

Beyond hydrogen bonding, weaker interactions such as C-H···π interactions (between aliphatic or aromatic C-H groups and the phenyl ring) and π-π stacking interactions (between phenyl rings) would play a significant role in consolidating the three-dimensional crystal packing. mdpi.comresearchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Polymorphism Detection

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a bulk, polycrystalline sample. nih.gov Instead of a single crystal, it uses a fine powder, producing a characteristic diffraction pattern of intensity versus diffraction angle (2θ). rsc.org This pattern serves as a fingerprint for a specific crystalline phase.

The primary uses of PXRD in this context would be:

Phase Identification: Comparing an experimental PXRD pattern to one calculated from single-crystal data can confirm the phase purity of a bulk sample. researchgate.netresearchgate.net

Polymorphism Detection: Polymorphs are different crystal structures of the same compound. They can have different physical properties and will produce distinct PXRD patterns. nih.gov A systematic screen of different crystallization conditions, with each solid product analyzed by PXRD, is the standard method for discovering polymorphs.

Theoretical Approaches to Crystal Structure Prediction

Crystal Structure Prediction (CSP) aims to forecast the most stable crystal structures of a molecule based solely on its 2D chemical diagram. youtube.com This computational field has become increasingly powerful in materials science and pharmaceutical development. nih.gov

The CSP process typically involves two main stages:

Search: A vast number of plausible crystal packing arrangements are generated across various common space groups, considering the molecule's conformational flexibility. youtube.comnih.gov

Ranking: The generated structures are ranked based on their calculated lattice energies, using force fields or more accurate quantum mechanical methods like Density Functional Theory (DFT). acs.org

For a flexible molecule like this compound, CSP would be challenging but highly valuable for identifying likely polymorphs before they are discovered experimentally. nih.gov The results are often presented as a crystal energy landscape, plotting the relative energy of each predicted structure against its density.

Principles of Crystal Engineering Applied to Cyclobutanecarboxamide (B75595) Derivatives

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.orgresearchgate.net For cyclobutanecarboxamide derivatives, the principles of crystal engineering can be applied to control solid-state architecture.

Key strategies include:

Synthon-Based Design: The reliability of the amide hydrogen-bonding synthons allows for the predictable assembly of molecules. By understanding these primary interactions, one can anticipate the fundamental packing motifs. researchgate.net

Co-crystallization: If the intrinsic packing of this compound is not ideal, it can be co-crystallized with other molecules (co-formers) to create new multi-component crystals with different structures and properties. The carboxamide group can form robust heterosynthons with other functional groups, such as carboxylic acids. researchgate.netrsc.org

By combining these experimental and theoretical approaches, a comprehensive understanding of the solid-state chemistry of this compound can be achieved, paving the way for its rational development and application.

Reaction Mechanisms and Chemical Reactivity of 1 3 Methylphenyl Cyclobutanecarboxamide

Mechanistic Investigations of Synthetic Transformations Involving the Compound

The synthesis of 1-(3-Methylphenyl)cyclobutanecarboxamide can be logically approached through several established synthetic routes. A primary method involves the formation of the corresponding carboxylic acid, followed by its conversion to the amide.

Route 1: From 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

A common and reliable pathway begins with the synthesis of 1-(3-methylphenyl)cyclobutanecarboxylic acid. This precursor can be prepared, for example, via a Grignard reaction. 3-Bromotoluene is reacted with magnesium to form 3-methylphenylmagnesium bromide. This Grignard reagent then acts as a nucleophile, attacking a cyclobutanecarboxylic acid derivative like cyclobutanecarbonyl chloride.

The subsequent conversion of the carboxylic acid to the primary amide involves two main steps:

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acyl derivative, typically an acyl chloride. This is achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of SOCl₂, followed by the elimination of HCl and sulfur dioxide to form the acyl chloride.

Amination: The resulting 1-(3-methylphenyl)cyclobutanecarbonyl chloride is then treated with an excess of ammonia (B1221849) (NH₃). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion, and a final deprotonation step by another ammonia molecule yields this compound and ammonium (B1175870) chloride.

Alternatively, direct conversion of the carboxylic acid to the amide can be accomplished using peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid in situ for attack by ammonia.

Route 2: From 1-(3-Methylphenyl)cyclobutanecarbonitrile

Another potential synthetic transformation is the partial hydrolysis of the corresponding nitrile, 1-(3-methylphenyl)cyclobutanecarbonitrile. This reaction is typically performed under controlled acidic or basic conditions to stop the reaction at the amide stage and prevent full hydrolysis to the carboxylic acid.

Stability and Degradation Pathways Under Various Chemical Conditions

This compound is a relatively stable compound under standard conditions. However, it can undergo degradation under specific chemical environments, primarily involving the hydrolysis of the amide bond.

Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid and heat, the amide undergoes hydrolysis to yield 1-(3-methylphenyl)cyclobutanecarboxylic acid and an ammonium salt. rsc.org The mechanism begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group (ammonia). The carbonyl double bond reforms, expelling ammonia, which is then immediately protonated by the acidic medium to form an ammonium ion, driving the reaction to completion. rsc.org

Base-Promoted Hydrolysis (Saponification): Under strong basic conditions (e.g., aqueous NaOH) with heating, the amide is hydrolyzed to form the sodium salt of 1-(3-methylphenyl)cyclobutanecarboxylic acid and ammonia. acs.org The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. The carbonyl group reforms with the expulsion of the amide anion (⁻NH₂), which is a very poor leaving group but is feasible under these forcing conditions. The newly formed carboxylic acid immediately undergoes an acid-base reaction with the strongly basic amide anion (or another hydroxide ion) to form a carboxylate salt and ammonia, rendering the reaction effectively irreversible. rsc.org

The cyclobutane (B1203170) ring imparts significant ring strain, which could make the molecule susceptible to degradation under conditions of extreme heat or in the presence of certain transition metal catalysts, potentially leading to ring-opening products. wikipedia.orglscollege.ac.in

Reactivity of the Cyclobutane Ring System (e.g., Ring Expansion, Ring Opening)

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain (bond angles of ~90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms. masterorganicchemistry.comlibretexts.org This inherent strain is a driving force for reactions that lead to the opening or expansion of the ring, thereby relieving the strain.

Ring Opening: Under thermal conditions or in the presence of acid or transition metal catalysts, the cyclobutane ring can undergo cleavage. For example, thermal electrocyclic ring-opening, governed by the Woodward-Hoffmann rules, would convert the cyclobutane system into a substituted butadiene derivative. pitt.eduwikipedia.org Acid-catalyzed ring-opening can occur via protonation followed by nucleophilic attack, which breaks a carbon-carbon bond in the ring. nih.govkhanacademy.orglibretexts.org

Ring Expansion: In the presence of specific reagents, the four-membered ring could potentially undergo expansion to a more stable five-membered ring (cyclopentane derivative). Such reactions are often mediated by the formation of a carbocation adjacent to the ring, followed by a rearrangement.

While these reactions are characteristic of cyclobutanes, they typically require forcing conditions (high temperatures or potent catalysts) and would compete with reactions at the more accessible amide and aromatic functionalities.

Chemical Transformations of the Amide Functional Group

The primary amide group is a versatile functional group that can undergo several important chemical transformations.

Reduction to an Amine: The amide can be reduced to the corresponding primary amine, 1-(3-methylphenyl)cyclobutylmethanamine. The most common reagent for this transformation is the powerful reducing agent lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon. The resulting intermediate complexes with the aluminum species, and subsequent elimination of an oxygen-aluminum species, followed by a second hydride addition, leads to the amine after an aqueous workup. masterorganicchemistry.comyoutube.com

Dehydration to a Nitrile: Treatment with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), converts the primary amide into 1-(3-methylphenyl)cyclobutanecarbonitrile. rsc.org This reaction involves the elimination of a molecule of water from the amide functionality.

Hofmann Rearrangement: As a primary amide, this compound can undergo the Hofmann rearrangement. This reaction, typically carried out with bromine in an aqueous solution of sodium hydroxide, converts the amide into a primary amine with one fewer carbon atom. thermofisher.compharmdguru.com The product would be 1-(3-methylphenyl)cyclobutylamine. The mechanism involves the deprotonation of the amide, followed by reaction with bromine to form an N-bromoamide intermediate. A second deprotonation triggers a rearrangement where the cyclobutyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, forming an isocyanate intermediate. Hydrolysis of the isocyanate under the reaction conditions leads to a carbamic acid, which spontaneously decarboxylates to yield the final amine product. masterorganicchemistry.com Modern variations of this reaction use hypervalent iodine reagents, which can be milder. nih.govorganic-chemistry.org

Table 1: Summary of Key Transformations of the Amide Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, Heat | 1-(3-Methylphenyl)cyclobutanecarboxylic acid |

| Hydrolysis (Basic) | NaOH, H₂O, Heat | Sodium 1-(3-methylphenyl)cyclobutanecarboxylate |

| Reduction | 1. LiAlH₄, 2. H₂O | 1-(3-Methylphenyl)cyclobutylmethanamine |

| Dehydration | SOCl₂ or P₂O₅, Heat | 1-(3-Methylphenyl)cyclobutanecarbonitrile |

Aromatic Ring Functionalization and Substitution Patterns

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS). The position of substitution is determined by the directing effects of the two existing substituents: the methyl group and the cyclobutanecarboxamide (B75595) group. emu.edu.trlibretexts.org

Methyl Group (-CH₃): This is an alkyl group, which is weakly activating and an ortho, para-director. chemguide.co.uklibretexts.org It donates electron density to the ring via an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during substitution at the ortho and para positions.

Cyclobutanecarboxamide Group (-C(O)NH₂): This group is deactivating and a meta-director. emu.edu.trlumenlearning.com The carbonyl group is strongly electron-withdrawing via both induction and resonance, pulling electron density out of the ring. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position, as substitution at the ortho and para positions would place a destabilizing partial positive charge adjacent to the already positive carbonyl carbon. libretexts.org

In this compound, the substituents are in a meta relationship. The activating ortho, para-directing methyl group (at C3) will direct incoming electrophiles to positions C2, C4, and C6. The deactivating meta-directing amide group (at C1) will direct to positions C3 and C5. The directing effects thus reinforce substitution at position 5 and compete at other positions. The most likely positions for electrophilic attack will be C2, C4, and C5, with the precise distribution of isomers depending on the specific reaction and conditions. Steric hindrance from the bulky cyclobutane group may disfavor substitution at the C2 position.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position on Ring | Effect of -CH₃ (at C3) | Effect of -CONH₂ (at C1) | Combined Effect/Predicted Outcome |

|---|---|---|---|

| C2 | ortho (Activating) | ortho (Deactivating) | Possible, but sterically hindered |

| C4 | para (Activating) | para (Deactivating) | Favorable due to activating -CH₃ |

| C5 | meta (Neutral) | meta (Deactivating, but directing) | Favorable as it is meta to the deactivator |

Structure Activity Relationships Sar and Derivative Design in Chemical Research

Systematic Structural Modifications of 1-(3-Methylphenyl)cyclobutanecarboxamide and Their Impact on Chemical Properties

The chemical properties of this compound can be rationally modified by making systematic changes to its three key structural components: the 3-methylphenyl group, the cyclobutane (B1203170) ring, and the primary carboxamide. Each modification can influence physicochemical properties such as solubility, lipophilicity (logP), electronic character, and steric profile.

Modifications of the Aromatic Ring: The 3-methylphenyl moiety is a critical determinant of the molecule's properties.

Position of the Methyl Group: Moving the methyl group from the meta (3-position) to the ortho (2-position) or para (4-position) would introduce different steric and electronic effects. An ortho-substituent, for example, would create more significant steric hindrance around the bond connecting the ring to the cyclobutane, potentially restricting rotation and affecting the molecule's preferred conformation.

Nature of the Substituent: Replacing the electron-donating methyl group with electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃), or other electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃), would significantly alter the electron density of the aromatic ring. ucalgary.ca An EWG would decrease the pKa of the N-H proton on the amide, making it more acidic, while an EDG would have the opposite effect. These changes also impact lipophilicity; for instance, a -CF₃ group would increase it, whereas a hydroxyl (-OH) group would decrease it. nih.gov

Modifications of the Cyclobutane Ring: The cyclobutane scaffold provides a rigid linker between the aromatic ring and the carboxamide group.

Ring Substitution: Introducing substituents onto the cyclobutane ring would increase steric bulk and could create new stereocenters, leading to diastereomers with distinct physical properties, such as different crystal packing and solubility.

Ring Size: Altering the ring size to cyclopropane (B1198618) or cyclopentane (B165970) would change the bond angles and conformational flexibility of the linker. A cyclopropane ring is more rigid and has different electronic properties, while a cyclopentane ring is more flexible. These changes would affect how the aromatic and carboxamide groups are oriented relative to each other.

Modifications of the Carboxamide Group: The primary amide is a key functional group capable of hydrogen bonding.

N-Substitution: Replacing one or both hydrogens on the amide nitrogen with alkyl groups (e.g., N-methyl, N,N-dimethyl) would eliminate hydrogen bond donor capability, which typically reduces water solubility and alters intermolecular interactions.

Bioisosteric Replacement: The amide group could be replaced with bioisosteres like a sulfonamide (-SO₂NH₂) or a reversed amide (-NHC(=O)-) to explore different chemical stabilities and hydrogen bonding patterns.

The following table illustrates potential modifications and their predicted effects on key chemical properties.

Table 1: Predicted Impact of Structural Modifications on the Chemical Properties of this compound Derivatives

| Modification Type | Example Derivative Name | Predicted Effect on Lipophilicity (logP) | Predicted Effect on Acidity (pKa of N-H) | Predicted Effect on Water Solubility |

|---|---|---|---|---|

| Aromatic Ring (Substituent Position) | 1-(4-Methylphenyl)cyclobutanecarboxamide | Similar | Similar | Similar |

| Aromatic Ring (Substituent Nature) | 1-(3-Nitrophenyl)cyclobutanecarboxamide | Slightly increased | Decreased (more acidic) | Decreased |

| Aromatic Ring (Substituent Nature) | 1-(3-Methoxyphenyl)cyclobutanecarboxamide | Slightly decreased | Increased (less acidic) | Slightly increased |

| Cyclobutane Ring (Substitution) | 1-(3-Methylphenyl)-2-methylcyclobutanecarboxamide | Increased | Similar | Decreased |

| Carboxamide Group (N-Alkylation) | N-Methyl-1-(3-methylphenyl)cyclobutanecarboxamide | Increased | N/A (no N-H proton) | Significantly decreased |

Design and Synthesis of Novel Cyclobutanecarboxamide (B75595) Scaffolds with Tuned Chemical Properties

The design of novel scaffolds is a key strategy in chemical research to access new chemical space and develop compounds with improved or entirely new properties. Starting from the this compound template, several design strategies can be employed.

One powerful technique is scaffold hopping , where the core structure of the molecule is replaced with a different one while retaining the spatial arrangement of key functional groups. nih.govcncb.ac.cn For instance, the cyclobutane ring could be "hopped" to other four- or five-membered rings, such as a pyrrolidine (B122466) or a tetrahydrofuran (B95107) ring, to introduce heteroatoms that can act as hydrogen bond acceptors, thereby modulating solubility and polarity. Similarly, the 3-methylphenyl group could be replaced by other aromatic systems like pyridine (B92270) or thiophene (B33073) to alter electronic properties and introduce new interaction points. chemrxiv.org

The synthesis of these novel scaffolds would rely on established and adaptable chemical reactions. The formation of the central amide bond is typically achieved through the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine. For example, synthesizing derivatives of the this compound core would involve preparing the requisite 1-(substituted-phenyl)cyclobutanecarboxylic acid and coupling it with ammonia (B1221849) or a primary/secondary amine. The synthesis of cyclobutane-containing scaffolds can be more challenging but various methods exist, such as the [2+2] cycloaddition of ketenes with olefins or the derivatization of commercially available cyclobutane precursors. nih.gov

Table 2: Scaffold Hopping Strategies for this compound

| Original Fragment | Hopping Strategy | Novel Scaffold Example | Anticipated Change in Chemical Property |

|---|---|---|---|

| Cyclobutane | Replace with Heterocycle | Tetrahydrofuran-3-carboxamide | Increased polarity and hydrogen bonding capacity |

| Cyclobutane | Replace with Acyclic Linker | 2,2-Dimethylpropanamide | Increased conformational flexibility |

| Phenyl | Replace with Heteroaromatic | Pyridine-3-yl | Introduction of a basic nitrogen, increased polarity |

| Carboxamide | Bioisosteric Replacement | Sulfonamide | Altered acidity and geometric constraints |

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (excluding biological activity)

Chemoinformatics provides powerful computational tools to establish a quantitative relationship between a molecule's structure and its properties. mdpi.com Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate numerical descriptors of a molecule's structure with a specific chemical property, such as boiling point, solubility, or chromatographic retention time. mdpi.comresearchgate.net

To develop a QSPR model for derivatives of this compound, the following steps would be taken:

Data Set Generation: A series of derivatives would be synthesized, or their structures would be generated in silico.

Property Measurement/Calculation: A specific chemical property (e.g., the logarithm of the water/octanol partition coefficient, logP) would be experimentally measured or computationally estimated for each compound in the series.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors would be calculated using specialized software. These descriptors can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, polar surface area), or 3D (e.g., molecular volume, surface area). nih.govyoutube.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical model is built that finds the best correlation between a subset of the calculated descriptors and the measured property. nih.govchemrxiv.org

Validation: The model's predictive power is rigorously tested using both internal validation (on the training data) and external validation (on a separate set of test compounds not used in model creation). youtube.com

For example, a hypothetical QSPR model for predicting the lipophilicity (logP) of substituted 1-phenylcyclobutanecarboxamides might take the form of a linear equation:

logP = c₀ + c₁(AlogP) + c₂(TPSA) + c₃(MolWt)*

Where AlogP is a calculated partition coefficient, TPSA is the topological polar surface area, MolWt is the molecular weight, and c₀-c₃ are coefficients determined by the regression analysis. Such models allow for the rapid in silico prediction of properties for newly designed compounds, saving significant time and resources. nih.gov

Table 3: Hypothetical Data for a QSPR Study of 1-(Aryl)cyclobutanecarboxamide Derivatives

| Aryl Substituent (X) | Experimental logP | Molecular Weight (Descriptor 1) | Topological Polar Surface Area (Ų) (Descriptor 2) | Number of Rotatable Bonds (Descriptor 3) |

|---|---|---|---|---|

| 3-CH₃ (Parent) | 2.10 | 189.26 | 43.09 | 2 |

| H | 1.85 | 175.23 | 43.09 | 2 |

| 4-Cl | 2.55 | 210.68 | 43.09 | 2 |

| 3-NO₂ | 2.15 | 220.23 | 89.31 | 3 |

| 4-OCH₃ | 1.90 | 205.26 | 52.32 | 3 |

Exploring Substituent Effects on Reactivity and Selectivity in Chemical Reactions

The substituents on the aromatic ring of this compound play a crucial role in determining the molecule's reactivity and the regioselectivity of its reactions. libretexts.org These influences are generally categorized into inductive and resonance effects. lumenlearning.com

Inductive Effects: This effect is transmitted through sigma bonds and relates to the electronegativity of atoms. The methyl group in the parent compound is weakly electron-donating through induction.

Resonance Effects: This effect involves the delocalization of pi electrons between the substituent and the aromatic ring. Groups with lone pairs (e.g., -OH, -NH₂) or pi bonds (e.g., -NO₂, -C=O) can donate or withdraw electron density via resonance. libretexts.org

The existing meta-methyl group is an ortho, para-director, meaning it activates these positions toward electrophilic aromatic substitution (EAS) compared to the meta positions. libretexts.org Therefore, reactions like nitration or halogenation would be expected to yield a mixture of 2-, 4-, and 6-substituted products.

Introducing a second substituent onto the phenyl ring would further modify this reactivity:

Activating Groups: Adding a strong activating group like a hydroxyl (-OH) or amino (-NH₂) group would strongly direct incoming electrophiles to the positions ortho and para to it, likely overriding the directing effect of the weaker methyl group. These groups make the ring much more reactive. ucalgary.ca

Deactivating Groups: Adding a deactivating, meta-directing group like a nitro (-NO₂) or carbonyl (-CHO) group would make the ring less reactive toward EAS. libretexts.org The position of subsequent substitution would depend on the combined directing effects of both the methyl and the new deactivating group.

Substituent effects also influence the reactivity of the side chain. Electron-withdrawing groups on the phenyl ring increase the partial positive charge on the carbonyl carbon of the amide, making it more susceptible to nucleophilic attack, such as in hydrolysis reactions. Conversely, electron-donating groups would decrease the rate of hydrolysis.

Table 4: Predicted Influence of a Second Substituent on Electrophilic Aromatic Substitution Reactivity

| Position of Second Substituent (Y) | Nature of Y | Effect on Ring Reactivity | Predicted Major Product Position(s) for EAS |

|---|---|---|---|

| 4 | -OCH₃ (Activating) | Strongly Activated | 2, 6 |

| 5 | -NO₂ (Deactivating) | Strongly Deactivated | 2, 4, 6 (relative to methyl) |

| 2 | -Cl (Deactivating) | Deactivated | 4, 6 |

| 4 | -CF₃ (Deactivating) | Strongly Deactivated | 2, 6 |

Conclusion and Future Directions in Chemical Research of 1 3 Methylphenyl Cyclobutanecarboxamide

Summary of Key Synthetic, Structural, and Mechanistic Insights

The exploration of 1-(3-Methylphenyl)cyclobutanecarboxamide reveals a landscape ripe with potential, yet still in its nascent stages of investigation. Synthetically, a plausible and direct pathway involves the amidation of its corresponding carboxylic acid precursor, 1-(3-methylphenyl)cyclobutane-1-carboxylic acid. biosynth.com This precursor is noted as a versatile small molecule scaffold, suggesting its availability for such transformations. biosynth.com The synthesis of functionalized cyclobutanes, in general, has been a topic of significant interest due to the unique conformational constraints and sp³-rich three-dimensional structures they offer. nih.gov Methods such as the aminocarbonylation of cyclobutanols have emerged as powerful strategies for accessing cyclobutanecarboxamides with high regio- and stereoselectivity. nih.gov

Mechanistically, the reactivity of this compound would be dictated by the amide functionality and the potential for reactions on the aromatic ring or the cyclobutane (B1203170) core. The amide bond itself offers opportunities for hydrolysis or transformation into other functional groups. The presence of the cyclobutane ring, a strained four-membered ring, could also lead to unique ring-opening reactions under specific conditions, providing access to novel linear structures.

Identification of Unexplored Chemical Space and Remaining Synthetic Challenges

The chemical space surrounding this compound remains largely uncharted. nih.gov While the parent scaffold is known, the exploration of derivatives with varied substitution patterns on both the phenyl ring and the cyclobutane core is an area of significant opportunity. The generation of virtual libraries based on this scaffold could lead to the identification of novel compounds with interesting predicted properties. nih.gov

Several synthetic challenges persist in the broader context of cyclobutane chemistry that are relevant to this specific compound. One of the primary challenges in synthesizing substituted cyclobutanes is controlling regioselectivity and stereoselectivity. acs.org While methods like [2+2] photocycloadditions are common for creating the cyclobutane core, they can be limited in scope and control when applied to unsymmetrical alkenes. nih.gov The development of novel catalytic methods for the direct and controlled functionalization of pre-existing cyclobutane rings is a key area of ongoing research. acs.org

For this compound specifically, challenges may include:

Stereoselective Synthesis: Developing methods to synthesize enantiomerically pure forms of the compound, which would be crucial for any potential biological evaluation.

Late-Stage Functionalization: Creating efficient protocols to introduce additional functional groups onto the cyclobutane or aromatic ring of the pre-formed scaffold. This would allow for the rapid generation of a diverse library of analogs for structure-activity relationship studies.

Scale-Up: Transitioning any developed synthetic route to a larger, preparative scale can present its own set of challenges, including reaction efficiency and purification. researchgate.net

Potential as a Synthetic Building Block or Chemical Probe for Fundamental Studies

The structure of this compound makes it an intriguing candidate as both a synthetic building block and a chemical probe.

As a synthetic building block , it can be used to introduce the conformationally rigid 1-(3-methylphenyl)cyclobutane motif into larger, more complex molecules. americanchemistry.comnih.gov The amide functionality provides a convenient handle for further chemical transformations, such as reduction to an amine or dehydration to a nitrile. The presence of both an aromatic ring and a cyclobutane core allows for orthogonal functionalization strategies. The cyclobutane-1,3-diacid (CBDA) has been highlighted as a semi-rigid building block for polymeric materials, suggesting that related cyclobutane structures could find applications in materials science. nih.gov

As a chemical probe , this compound could be utilized in fundamental studies to investigate biological systems. nih.gov By attaching a reporter group, such as a fluorescent tag, to the molecule, it could be used to track its localization and interactions within cells. nih.gov The rigid cyclobutane scaffold could be particularly useful in probing the geometric requirements of protein binding pockets. The design and synthesis of fluorescence-labeled analogs could provide valuable tools for studying cellular processes. nih.gov

Future Advances in Analytical and Computational Methodologies for Cyclobutanecarboxamide (B75595) Research

Future research on this compound and related cyclobutanecarboxamides will undoubtedly benefit from advancements in analytical and computational techniques.

Analytical Methodologies:

Advanced NMR Spectroscopy: Two-dimensional and multi-dimensional NMR techniques will be crucial for unambiguously determining the structure and stereochemistry of new derivatives.

Chiral Chromatography: The development of more efficient and scalable chiral separation methods will be essential for isolating and characterizing individual enantiomers.

Mass Spectrometry: High-resolution mass spectrometry will continue to be a vital tool for the characterization of novel compounds and for studying their fragmentation patterns, which can provide structural insights.

Computational Methodologies:

Quantum Mechanics (QM) and Molecular Mechanics (MM): Hybrid QM/MM methods can be employed to model the electronic structure and reactivity of these molecules with greater accuracy. researchgate.net

Virtual Screening and Drug Discovery: Computational approaches are increasingly used to screen large virtual libraries of compounds for potential biological activity. nih.govnih.gov Fragment-based drug discovery and multi-target drug approaches are becoming more prevalent in identifying novel therapeutic agents. nih.gov The generation of vast chemical spaces for virtual screening, such as the 271-million-member readily accessible (REAL) heterocyclic chemical space, demonstrates the power of computational tools in modern drug discovery. nih.gov

By leveraging these advanced methodologies, researchers can accelerate the exploration of the chemical space around this compound, leading to a deeper understanding of its properties and potential applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(3-Methylphenyl)cyclobutanecarboxamide, and what critical reaction parameters influence yield?

- Methodological Answer : Cyclobutane ring formation is typically achieved via [2+2] photocycloaddition or strain-driven cyclization. For the 3-methylphenyl substituent, Friedel-Crafts alkylation or Suzuki coupling may be employed. Critical parameters include reaction temperature (e.g., low temperatures for stereochemical control), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., palladium catalysts for cross-coupling) . Post-synthetic carboxamide functionalization requires careful pH control to avoid hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : H and C NMR identify cyclobutane ring strain (e.g., upfield shifts for ring protons) and aromatic substituent positions (e.g., meta-methyl splitting patterns) .

- IR : Carboxamide C=O stretching (~1650 cm) and N-H bending (~1550 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS distinguishes isotopic patterns for molecular formula validation.

- Contradictions : Discrepancies in peak assignments (e.g., overlapping signals) are resolved via 2D NMR (COSY, HSQC) or computational prediction (DFT-based chemical shift modeling) .

Q. What are the recommended storage conditions to maintain compound stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.